molecular formula C12H25Cl2N3O B2368417 1-[4-(4-Aminocyclohexyl)piperazin-1-yl]ethanone;dihydrochloride CAS No. 2375259-84-8

1-[4-(4-Aminocyclohexyl)piperazin-1-yl]ethanone;dihydrochloride

Cat. No.: B2368417
CAS No.: 2375259-84-8
M. Wt: 298.25
InChI Key: SCLOIOAHZCILAF-FYPKGCJUSA-N
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Description

1-[4-(4-Aminocyclohexyl)piperazin-1-yl]ethanone;dihydrochloride is a chemical compound with the molecular formula C12H25Cl2N3O. It is known for its unique structure, which includes a piperazine ring substituted with an aminocyclohexyl group and an ethanone moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties .

Scientific Research Applications

1-[4-(4-Aminocyclohexyl)piperazin-1-yl]ethanone;dihydrochloride has a wide range of scientific research applications, including:

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

The synthesis of 1-[4-(4-Aminocyclohexyl)piperazin-1-yl]ethanone;dihydrochloride typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Aminocyclohexyl Group: The piperazine ring is then substituted with an aminocyclohexyl group through nucleophilic substitution reactions.

    Introduction of the Ethanone Moiety:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

1-[4-(4-Aminocyclohexyl)piperazin-1-yl]ethanone;dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

1-[4-(4-Aminocyclohexyl)piperazin-1-yl]ethanone;dihydrochloride can be compared with other similar compounds, such as:

    1-[4-(4-Aminocyclohexyl)piperazin-1-yl]propanone;dihydrochloride: This compound has a similar structure but with a propanone moiety instead of an ethanone moiety.

    1-[4-(4-Aminocyclohexyl)piperazin-1-yl]butanone;dihydrochloride: This compound has a butanone moiety, providing different chemical properties and reactivity.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

1-[4-(4-aminocyclohexyl)piperazin-1-yl]ethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O.2ClH/c1-10(16)14-6-8-15(9-7-14)12-4-2-11(13)3-5-12;;/h11-12H,2-9,13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLOIOAHZCILAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2CCC(CC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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